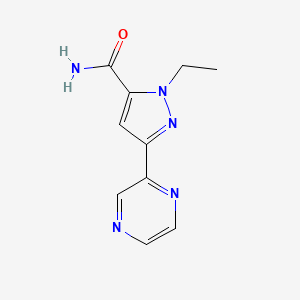

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-2-15-9(10(11)16)5-7(14-15)8-6-12-3-4-13-8/h3-6H,2H2,1H3,(H2,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXKFQUBDXICBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation and Cyclization

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a close analogue, is prepared by oxidation of the corresponding dihydropyrazole ester using potassium persulfate in an acetonitrile solvent system with sulfuric acid as a catalyst. The oxidizing agent is used in the range of 1.0 to 2.0 equivalents, optimally 1.3 to 1.7 equivalents, to achieve yields of 75-80%.

The reaction involves forming a mixture of the dihydropyrazole ester, oxidizing agent, and organic solvent, heating, acid addition, and further reaction completion.

Alkylation at the 1-Position

- Alkylation of pyrazole esters at the 1-position with ethyl groups is typically performed via nucleophilic substitution using ethyl halides such as ethyl iodide in the presence of a strong base like sodium hydride in DMF at low temperatures (0 °C) followed by ambient temperature stirring. This method has been demonstrated for similar compounds, yielding 73-90% of alkylated products.

Conversion of Esters to Carboxamides

The ester function at the 5-position is converted to the carboxamide by aminolysis, typically by reaction with ammonia or amine derivatives under controlled conditions.

Alternatively, amidation can be performed after reduction or protection/deprotection steps, depending on the intermediates used.

Enzymatic and Diastereoselective Approaches

For optically active derivatives related to pyrazole carboxamides, enzymatic reduction using ketoreductase enzymes has been employed to obtain chiral hydroxy derivatives, which are then converted to carboxamides through subsequent protection, cleavage, and coupling steps.

These methods allow for stereoselective synthesis of diastereomers, although they are more relevant to analogues with chiral centers.

Summary of Key Preparation Methods in Tabular Form

Detailed Research Findings and Notes

The oxidation method using potassium persulfate is preferred due to its efficiency and moderate reaction conditions, providing good yields and purity of the pyrazole carboxylate intermediate.

Alkylation using ethyl iodide and sodium hydride is a well-established method for N-alkylation of pyrazoles, offering high selectivity and yield when temperature and reagent addition rates are controlled.

Suzuki coupling reactions for installing the pyrazin-2-yl group are versatile and allow for the introduction of various heteroaryl groups, with copper acetate and pyridine as effective catalytic systems.

Enzymatic methods, although more complex, provide access to optically pure intermediates, which can be valuable for pharmaceutical applications requiring chirality.

Amidation is generally carried out under mild conditions to avoid decomposition of sensitive pyrazole rings and to maintain the integrity of substituents.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. For example, it may act as a monoamine oxidase inhibitor, which can influence neurotransmitter levels in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide, emphasizing substituent effects on applications and properties:

Key Research Findings and Substituent Effects

Role of Pyrazine vs. Heteroaromatic Substituents

- Pyrazine vs. Pyrazine’s electron-deficient nature may also influence solubility and metabolic stability.

- Pyrazine vs. Aminobenzisoxazole (Razaxaban): Razaxaban’s aminobenzisoxazole group at the 1-position contributes to Factor Xa selectivity by mimicking natural substrate interactions . The pyrazine substituent in the target compound may offer distinct binding modes in enzyme inhibition.

Trifluoromethyl Group Impact

- Compounds like razaxaban and berotralstat utilize a 3-trifluoromethyl group to improve metabolic stability and enhance hydrophobic interactions with target proteins . The absence of this group in the target compound suggests differences in potency or selectivity.

Ethyl vs. Methyl/Chloro Substituents

- Tolfenpyrad’s 4-chloro and 3-ethyl groups are critical for insecticidal activity, likely interacting with mitochondrial complex I .

Carboxamide Position and Bioisosterism

- The 5-carboxamide group is a common feature in bioactive pyrazoles, acting as a bioisostere for carboxylic acids or esters to improve bioavailability . Regioisomerism (e.g., 3,5- vs. 5,3-substitution) can drastically alter activity, as seen in AB-CHMFUPPYCA isomers .

Pharmacological and Industrial Implications

Further studies should focus on:

- Selectivity screening against serine proteases (e.g., Factor Xa, plasma kallikrein).

- Synthetic route refinement to avoid by-products, as observed in pyrazole syntheses involving halogenated intermediates .

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide can be depicted as follows:

- Molecular Formula : C10H11N5O

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a pyrazole ring substituted with an ethyl group at the first position and a pyrazinyl group at the third position, along with a carboxamide functional group at the fifth position. This unique arrangement contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

| HepG2 | 0.95 | DNA binding interaction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, revealing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide could serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell signaling pathways related to growth and proliferation, thereby exerting its anticancer effects. For instance:

- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- DNA Interaction : It exhibits strong binding affinity towards DNA, disrupting replication processes in cancer cells.

Case Studies

Several research studies have investigated the efficacy of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide in vivo and in vitro:

- Study on MCF7 Cells : A study conducted by Zhang et al. demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating high potency against this cell line .

- Antimicrobial Testing : In a comparative study on various pyrazole derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via multi-step reactions, often starting with cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, ethyl cyanoacetate reacts with hydrazine hydrate in ethanol under basic conditions (e.g., sodium ethoxide) to form the pyrazole core. Subsequent functionalization with pyrazine groups requires coupling agents like Pd(PPh₃)₄ in deoxygenated DMF/water mixtures . Key parameters include temperature (60–80°C), solvent polarity, and pH control to minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrazole and pyrazine rings. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers at 2–8°C. Waste disposal should follow institutional guidelines for organic amides and heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?

- Methodology : Contradictory results often arise from variations in solvent choice (polar vs. non-polar), catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%), or purification methods. For example, column chromatography using silica gel (ethyl acetate/hexane gradient) may recover higher purity compared to recrystallization. Systematic DOE (Design of Experiments) approaches can isolate critical variables .

Q. What strategies are effective for evaluating the compound’s bioactivity and target interactions?

- Methodology :

- In vitro assays : Test inhibition of enzymes like dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHFR’s active site (PDB: 1KMS). Focus on hydrogen bonding with pyrazine nitrogen and hydrophobic contacts with the ethyl group .

- SAR studies : Modify substituents (e.g., pyrazine to pyridine) and compare IC₅₀ values to establish pharmacophore requirements .

Q. How can electrochemical methods enhance the synthesis or functionalization of this compound?

- Methodology : Electrochemical oxidative aromatization can convert pyrazoline intermediates to pyrazoles without harsh oxidants. For example, apply a constant potential (+1.2 V vs. Ag/AgCl) in acetonitrile with tetrabutylammonium hexafluorophosphate as the electrolyte. This minimizes byproducts and improves atom economy .

Q. What advanced characterization techniques are used to study crystallographic or electronic properties?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure, including bond angles and packing motifs. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.